(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Catalog No.
S1497277
CAS No.
191090-32-1
M.F
C18H19NO2
M. Wt
281.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

CAS Number

191090-32-1

Product Name

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

IUPAC Name

(4R)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidin-2-one

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C18H19NO2/c1-13(2)16-18(21-17(20)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t16-/m1/s1

InChI Key

PHTOJBANGYSTOH-MRXNPFEDSA-N

SMILES

CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

(R)-(+)-4-ISOPROPYL-5,5-DIPHENYL-2-OXAZOLIDINONE

Canonical SMILES

CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

CC(C)[C@@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone is a chiral oxazolidinone compound with the molecular formula C18H19NO2 and a molecular weight of 281.35 g/mol. It is characterized by a unique oxazolidinone ring structure, which contributes to its biological activity and potential applications in medicinal chemistry. This compound is particularly notable for its stereochemistry, as the (R) configuration plays a crucial role in its interactions with biological systems .

Asymmetric Catalysis:

As a chiral auxiliary, (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone has been investigated for its potential to induce chirality in various organic reactions. Studies have shown its effectiveness in promoting enantioselective aldol reactions, a fundamental reaction for carbon-carbon bond formation. []

Typical of oxazolidinones. These include:

  • Nucleophilic substitutions: The oxazolidinone ring can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of new derivatives.
  • Formation of derivatives: It can be transformed into other functionalized compounds through reactions such as acylation or alkylation.
  • Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield corresponding acids and amines.

These reactions are essential for synthesizing more complex molecules in pharmaceutical research .

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone exhibits significant biological activities, particularly as an antimicrobial agent. Its mechanism of action primarily involves inhibition of bacterial protein synthesis, making it a candidate for antibiotic development. Additionally, studies suggest potential anti-inflammatory properties, although further research is needed to fully elucidate these effects .

Several methods have been developed for synthesizing (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone:

  • Asymmetric synthesis: Utilizing chiral catalysts or reagents to ensure the formation of the (R) enantiomer.
  • Ring-closing reactions: Starting from appropriate precursors that allow for cyclization to form the oxazolidinone structure.
  • Modification of existing oxazolidinones: By introducing isopropyl and diphenyl groups through selective substitution reactions.

These methods highlight the versatility and importance of this compound in synthetic organic chemistry .

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone has several applications:

  • Pharmaceuticals: As a building block in the synthesis of antibacterial agents and other therapeutic compounds.
  • Research: Used in studies related to chirality and drug design due to its unique structural features.
  • Chemical intermediates: Serves as a precursor for synthesizing more complex organic molecules.

The compound's ability to interact with biological systems makes it a valuable asset in drug discovery .

Interaction studies involving (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone have focused on its binding affinity to various biological targets:

  • Target proteins: Investigations into how this compound binds to ribosomal subunits have shown its potential as an antibiotic.
  • Enzyme interactions: Studies suggest that it may inhibit specific enzymes involved in bacterial metabolism.

These interactions underline its significance in developing new therapeutic agents .

Several compounds share structural similarities with (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone. Here are some notable examples:

Compound NameSimilarityUnique Features
4-Benzyl-2-oxazolidinoneContains an oxazolidinone ringBenzyl group instead of isopropyl
(S)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinoneEnantiomeric formDifferent stereochemistry affecting activity
4-Methyl-5,5-diphenyl-2-oxazolidinoneSimilar core structureMethyl group instead of isopropyl

These compounds highlight the uniqueness of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone due to its specific stereochemistry and functional groups that influence its biological activity and chemical reactivity .

Historical Development of Evans Oxazolidinones in Stereoselective Transformations

The discovery of Evans oxazolidinones in 1982 marked a watershed moment in enantioselective synthesis. David A. Evans recognized that chiral 2-oxazolidinones, derived from readily available amino alcohols like norephedrine, could serve as temporary stereochemical directors. The (R)-(+)-4-isopropyl-5,5-diphenyl variant emerged as particularly effective due to its synthetic accessibility and robust stereochemical outcomes. Early applications focused on α-alkylation reactions, where the auxiliary’s isopropyl and diphenyl groups enforced a fixed enolate conformation, enabling >99% diastereomeric excess (d.e.) in products. By the late 1980s, its utility expanded to aldol reactions, with boron-mediated protocols achieving predictable syn-selectivity across diverse substrates.

A critical advancement came with the development of standardized cleavage conditions. Lithium hydroxide/hydrogen peroxide (LiOH/H₂O₂) protocols allowed efficient auxiliary removal while preserving stereochemical integrity. This methodological foundation supported the oxazolidinone’s adoption in total syntheses of complex natural products, including cytovaricin and bryostatin.

Mechanistic Basis of Diastereofacial Control in Enolate Chemistry

The stereodirecting power of (R)-(+)-4-isopropyl-5,5-diphenyl-2-oxazolidinone originates from its ability to enforce Z-enolate geometry and modulate transition-state organization. Deprotonation with strong bases like LDA generates a lithium enolate, which adopts a fixed conformation due to coordination between the enolate oxygen and the oxazolidinone carbonyl. In boron-mediated aldol reactions, the Z-enolate forms a six-membered Zimmerman-Traxler transition state, where the aldehyde approaches from the less hindered face opposite the diphenyl substituents (Figure 1).

Key Mechanistic Features:

  • Steric Shielding: The 5,5-diphenyl moiety creates a steric barrier, directing nucleophilic attack to the Re face of the enolate.
  • Chelation Control: Boron or titanium coordination with the oxazolidinone carbonyl locks the enolate geometry, preventing undesired rotamer interconversion.
  • Dipole Minimization: The auxiliary’s electron-withdrawing groups stabilize transition states through dipole-dipole interactions, as evidenced by computational studies.

This mechanistic framework explains the auxiliary’s consistent performance across substrates, achieving enantiomeric excess (e.e.) values exceeding 95% in optimized systems.

Comparative Efficacy With C(5)-Substituted Oxazolidinone Derivatives

While the 5,5-diphenyl substitution pattern remains a gold standard, structure-activity relationship (SAR) studies reveal nuanced trade-offs with other C(5) modifications (Table 1).

Table 1: Stereoselectivity of C(5)-Substituted Oxazolidinones in Aldol Reactions

C(5) SubstituentEnolate Geometry% syn-Selectivitye.e. (%)
5,5-Diphenyl (Target)Z9899
5-AcetamidomethylZ9592
5-ThioureaZ9798
5-HydroxymethylE8285

Data adapted from.

The 5,5-diphenyl auxiliary outperforms smaller substituents (e.g., hydroxymethyl) by enhancing transition-state organization through van der Waals interactions. Interestingly, thiourea derivatives (e.g., 5-thiourea) rival the diphenyl variant in selectivity but suffer from reduced hydrolytic stability. These findings underscore the unique synergy between steric bulk and electronic effects in the target compound.

N-Acylation Strategies for Substrate Attachment

N-Acylation represents the foundational step for incorporating (R)-(+)-4-isopropyl-5,5-diphenyl-2-oxazolidinone into target substrates. Traditional methods employ propionic anhydride with 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst under mild conditions, achieving near-quantitative yields of N-propionyl oxazolidinone derivatives [1]. This approach capitalizes on the auxiliary’s steric and electronic properties to direct acylation selectively to the nitrogen center while preserving the oxazolidinone ring’s integrity.

Recent innovations have expanded the acylation toolkit. Oxidative N-heterocyclic carbene (NHC) catalysis enables the use of aldehydes as acylation reagents, bypassing the need for reactive acid chlorides or anhydrides [2]. This method, conducted in air with iron(II) phthalocyanine as an electron transfer mediator, achieves good-to-excellent yields (72–94%) across diverse aldehyde and oxazolidinone substrates. The table below summarizes key physicochemical properties of (R)-(+)-4-isopropyl-5,5-diphenyl-2-oxazolidinone relevant to acylation workflows:

PropertyValueSource
Molecular FormulaC₁₈H₁₉NO₂ [4]
Melting Point252–256°C [4]
Specific Rotation ([α]₂₀/D)+243° to +249° (c=0.6, CH₂Cl₂) [4]
Purity (HPLC)≥98.0% [4]

The auxiliary’s conformational rigidity, imparted by the 5,5-diphenyl substituents, ensures minimal epimerization during acylation, making it ideal for stereoselective applications [3].

Regioselective Cleavage Mechanisms Using Lithium Peroxide Systems

Cleavage of the oxazolidinone auxiliary under lithium hydroxide/hydrogen peroxide (LiOH/H₂O₂) conditions remains the gold standard for recovering enantiomerically pure carboxylic acids. The reaction proceeds via nucleophilic attack of lithium hydroperoxide (LiOOH) at the amide carbonyl, forming a percarboxylate intermediate that undergoes reductive workup to yield the free acid [6]. Key mechanistic insights include:

  • Diastereoselectivity Preservation: The rigid enolate chelation during prior alkylation steps ensures >98:2 diastereomeric ratios, which remain intact during cleavage due to the reaction’s non-epimerizing conditions [1] [5].
  • Oxygen Evolution: Stoichiometric oxygen release occurs via peroxide-mediated reduction of the percarboxylate intermediate, necessitating rigorous inertion protocols to mitigate combustion risks in large-scale applications [6].
  • Side Reaction Mitigation: Competing hydrolysis at the carbamate carbonyl, leading to hydroxyamide byproducts, is suppressed by maintaining H₂O₂ concentrations above 2.5 M and reaction temperatures below 25°C [6].

The table below outlines optimized cleavage conditions for high-yield auxiliary removal:

ParameterOptimal ValueOutcome
LiOH Concentration2.0–3.0 MMinimizes hydroxyamide formation
H₂O₂ Stoichiometry2.5–3.0 equivEnsures complete percarboxylation
Temperature0–25°CPrevents O₂ overpressure
Reaction Time4–6 hoursBalances conversion and safety

Recyclability Considerations in Multi-Step Syntheses

While direct recovery and reuse of (R)-(+)-4-isopropyl-5,5-diphenyl-2-oxazolidinone remain underexplored, its stability under cleavage conditions suggests potential recyclability. Key factors influencing auxiliary recovery include:

  • Cleavage Efficiency: Reactions achieving >95% conversion to carboxylic acids minimize auxiliary degradation, enabling theoretical recovery via extraction or crystallization [6].
  • Byproduct Management: Hydroxyamide formation (≤4.6% under suboptimal conditions) complicates purification but does not preclude auxiliary recovery if chromatographic methods are employed [6].
  • Solvent Compatibility: Tetrahydrofuran (THF) and dichloromethane, commonly used in cleavage workflows, permit auxiliary precipitation upon solvent removal, streamlining recovery [4].

Future developments may focus on immobilizing the auxiliary on solid supports or engineering water-soluble variants to enhance recyclability in industrial settings [3].

XLogP3

4.1

Wikipedia

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Dates

Modify: 2023-08-15

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